molecular formula C17H17F3N2 B1530432 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline CAS No. 1332356-31-6

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline

Cat. No. B1530432
CAS RN: 1332356-31-6
M. Wt: 306.32 g/mol
InChI Key: IQFWNVBJEZXPAF-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline” is an antiviral agent and an intermediate for Pibrentasvir . It is a highly innovative product developed to cater to the ever-growing demands of the global market for high-end technology products .


Molecular Structure Analysis

The molecular formula of this compound is C17H17F3N2 . The InChI representation is InChI=1S/C17H17F3N2/c18-13-3-1-11 (2-4-13)12-5-7-22 (8-6-12)17-15 (19)9-14 (21)10-16 (17)20/h1-4,9-10,12H,5-8,21H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.33 . Other properties like boiling point and density are predicted to be 436.9±45.0 °C and 1.272±0.06 g/cm3 respectively .

Scientific Research Applications

Synthesis and Molecular Structure

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline and similar compounds are primarily studied for their synthesis and molecular structures. For instance, research has focused on the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These studies involve molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. The research aims to understand intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).

Application in Antimicrobial Activity

Some derivatives related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, studies on compounds like 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, derived from 3,4-difluoro nitrobenzene, showed significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Applications in Organic Synthesis

The compound and its derivatives are used in organic synthesis. For instance, novel methods have been developed to synthesize fluorinated N-heterocycles, using 3-fluoro- and trifluoromethylthio-piperidines as building blocks. These methods provide efficient access to functionally rich compounds, which can be chemoselectively derivatized with high diastereocontrol (García-Vázquez et al., 2021).

Electrochemical Applications

Research has also been conducted on the electrochemical applications of piperidine derivatives, including those related to this compound. Studies have involved quantum chemical and molecular dynamic simulation to predict the inhibition efficiencies of these derivatives on the corrosion of iron. Such studies provide insights into the adsorption behaviors and binding energies of these compounds on metal surfaces (Kaya et al., 2016).

Photophysical and Electrochemistry Studies

Compounds related to this compound have been investigated for their photophysical properties and electrochemistry. Studies include the synthesis of symmetric fluorescent difluoroboron dipyrromethene dyes and investigations into their solvent-dependent spectroscopic and photophysical properties (Qin et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause respiratory irritation, be harmful if swallowed, cause serious eye irritation, and cause skin irritation .

Future Directions

As an antiviral agent and an intermediate for Pibrentasvir, this compound has potential applications in the pharmaceutical industry . Its exceptional quality and performance make it an ideal product for use in various industries .

properties

IUPAC Name

3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c18-13-3-1-11(2-4-13)12-5-7-22(8-6-12)17-15(19)9-14(21)10-16(17)20/h1-4,9-10,12H,5-8,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFWNVBJEZXPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)C3=C(C=C(C=C3F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184312
Record name 3,5-Difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332356-31-6
Record name 3,5-Difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332356-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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